2'-Cyano-3-(4-thiomethylphenyl)propiophenone
Overview
Description
The compound 2'-Cyano-3-(4-thiomethylphenyl)propiophenone is a multifunctional molecule that has not been directly studied in the provided papers. However, related compounds with cyano groups and substituted phenyl rings have been synthesized and evaluated for various properties and applications, including antitumor activity and material properties .
Synthesis Analysis
The synthesis of related cyano-substituted compounds typically involves condensation reactions. For instance, 2-cyano-4'-methylbiphenyl was synthesized using a condensation of 2-chlorobenzonitrile with a Grignard reagent, indicating that similar strategies could potentially be applied to synthesize 2'-Cyano-3-(4-thiomethylphenyl)propiophenone . Additionally, the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide suggests that cyanoacetamide derivatives can be versatile precursors for generating a wide range of structures, which may include the target compound .
Molecular Structure Analysis
The molecular structure of cyano-substituted compounds is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR studies . These methods could be employed to analyze the molecular structure of 2'-Cyano-3-(4-thiomethylphenyl)propiophenone once synthesized.
Chemical Reactions Analysis
The cyano group in cyano-substituted compounds is reactive and can participate in various chemical reactions. The synthesis of heterocyclic derivatives from cyanoacetamide precursors involves reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack . These reactions highlight the potential reactivity of the cyano group in 2'-Cyano-3-(4-thiomethylphenyl)propiophenone, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-substituted compounds can be diverse. For instance, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied through cyclic voltammetry . Similarly, the thermal stability of such compounds can be assessed using thermogravimetric analysis (TG-DTA) . These techniques could be applied to 2'-Cyano-3-(4-thiomethylphenyl)propiophenone to determine its physical and chemical properties.
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOAZGZJQHGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644364 | |
Record name | 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898780-87-5 | |
Record name | 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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